4-(2-Amino-1-hydroxypropan-2-yl)phenol
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Overview
Description
4-(2-Amino-1-hydroxypropan-2-yl)phenol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is known for its unique structure, which includes an amino group, a hydroxyl group, and a phenol group. This compound is used primarily in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-hydroxypropan-2-yl)phenol typically involves the reaction of phenol derivatives with amino alcohols under controlled conditions. One common method includes the use of substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can then be reduced to yield the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
4-(2-Amino-1-hydroxypropan-2-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Amino-1-hydroxypropan-2-yl)phenol involves its interaction with various molecular targets and pathways. For instance, as a synthetic opioid, it binds to opioid receptors in the nervous system, modulating pain signals and producing analgesic effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxypropan-2-yl)phenol: Similar in structure but lacks the amino group.
2-Amino-4-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenol: A related compound with additional functional groups.
Uniqueness
4-(2-Amino-1-hydroxypropan-2-yl)phenol is unique due to its combination of amino, hydroxyl, and phenol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(2-amino-1-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H13NO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6,10H2,1H3 |
InChI Key |
SGVBDDXPJFOINL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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